![molecular formula C19H24N2O3 B1630385 Dilevalol CAS No. 72487-32-2](/img/structure/B1630385.png)
Dilevalol
描述
Dilevalol is the (R,R)-diastereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with substantial partial β2-agonist and negligible α1-blocking activity . It is primarily used as an antihypertensive agent due to its ability to reduce blood pressure through peripheral vasodilatation without significantly affecting heart rate .
准备方法
Dilevalol is synthesized from labetalol, which has two stereogenic centers and exists as four stereoisomers: (R,S)-labetalol, (S,R)-labetalol, (S,S)-labetalol, and (R,R)-labetalol . Industrial production methods involve the use of chiral catalysts and specific reaction conditions to ensure the selective formation of the (R,R)-isomer .
化学反应分析
Dilevalol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives .
科学研究应用
Pharmacological Profile
Dilevalol's distinct mechanism of action allows it to reduce blood pressure effectively while minimizing adverse effects. Key pharmacokinetic and pharmacodynamic properties include:
- Half-life : Approximately 12 to 18 hours, facilitating once-daily dosing .
- Mechanism : It lowers systemic vascular resistance through arterial vasodilation, primarily affecting beta-2 adrenergic receptors .
- Efficacy : Demonstrated effectiveness in lowering blood pressure comparable to ACE inhibitors and other beta-blockers .
Hypertension Management
This compound has been extensively evaluated for its efficacy in managing hypertension. Clinical trials have shown that it effectively reduces both systolic and diastolic blood pressure.
- Case Study : In a multicenter trial involving 101 patients with severe hypertension, intravenous administration of this compound resulted in a mean blood pressure reduction from 200/129 mm Hg to 149/101 mm Hg . The drug achieved therapeutic goals in 61% of patients.
Study | Initial BP (mm Hg) | Final BP (mm Hg) | Reduction (mm Hg) | Patients Responding |
---|---|---|---|---|
Multicenter Trial | 200/129 | 149/101 | 51/28 | 61% |
Left Ventricular Hypertrophy
This compound has been noted for its potential to reverse left ventricular hypertrophy, particularly in younger patients. This effect is significant as left ventricular hypertrophy is a common consequence of chronic hypertension.
- Research Findings : Studies indicate that treatment with this compound leads to regression of left ventricular hypertrophy without adversely affecting renal function or causing significant side effects .
Lipid Profile Improvement
Preliminary data suggest that this compound may positively influence plasma lipid levels, particularly increasing high-density lipoprotein (HDL) cholesterol.
- Clinical Observations : Patients treated with this compound showed favorable changes in lipid profiles alongside blood pressure reductions .
Safety and Tolerability
This compound is generally well-tolerated, with a lower incidence of central nervous system side effects compared to traditional beta-blockers. In clinical trials, side effects were minimal, and significant orthostatic hypotension was not observed .
作用机制
Dilevalol exerts its effects by blocking β1- and β2-adrenoceptors, leading to reduced peripheral resistance and blood pressure . It also exhibits partial β2-agonist activity, which contributes to its vasodilatory effects . The molecular targets of this compound include β1- and β2-adrenoceptors, and its pathways involve the inhibition of adrenergic signaling .
相似化合物的比较
Dilevalol is compared to other β-blockers such as propranolol, atenolol, and labetalol . Unlike propranolol and atenolol, which are pure β-blockers, this compound has additional vasodilatory properties due to its partial β2-agonist activity . Compared to labetalol, this compound has a higher β1-adrenoceptor blocking activity and a lower α1-blocking activity . This unique combination of properties makes this compound a valuable antihypertensive agent with distinct advantages over other β-blockers .
生物活性
Dilevalol, the R,R stereoisomer of labetalol, is a beta-blocking agent with unique pharmacological properties. It was initially developed for the treatment of hypertension, showcasing both beta-adrenergic antagonism and vasodilatory effects. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound exhibits a dual mechanism of action:
- Beta-Blockade : It acts primarily as a non-selective beta-adrenoceptor antagonist, with four times the potency of labetalol in blocking beta-1 receptors and seven times the potency as a beta-2 agonist. This leads to peripheral vasodilation and reduced systemic vascular resistance.
- Vasodilatory Effects : The vasodilatory properties contribute to its antihypertensive effects without significantly affecting heart rate, making it favorable in patients who may be sensitive to bradycardia.
Pharmacokinetics
This compound's pharmacokinetic profile includes:
- Absorption : Following oral administration, it is completely absorbed.
- Half-Life : The elimination half-life ranges from 15 to 18 hours, allowing for once-daily dosing.
- Clearance and Volume of Distribution : Studies indicate a systemic clearance of approximately 29.8 ml/min/kg and a volume of distribution of 16.6 L/kg .
Clinical Efficacy
Antihypertensive Effects :
- In clinical trials, this compound has demonstrated significant reductions in both systolic and diastolic blood pressure. A multicenter study involving 128 mildly hypertensive patients showed that doses starting from 100 mg were effective in lowering blood pressure compared to placebo .
- A once-daily dose of 200 mg was found to be superior in efficacy compared to placebo (P < 0.001) at both the end of titration and the study's conclusion .
Left Ventricular Hypertrophy :
- This compound has been shown to cause regression of left ventricular hypertrophy in younger patients, improving overall cardiac performance without adversely affecting renal function .
Safety Profile
This compound is generally well tolerated. The most common side effects reported include dizziness, headache, and diarrhea, occurring in about 7% of patients each . Notably, it does not commonly cause orthostatic hypotension or significant changes in plasma lipid levels .
Case Studies
- Efficacy in Hypertensive Patients :
- Comparison with Other Antihypertensives :
Summary Table of Key Findings
Parameter | This compound | Comparison (Labetalol) |
---|---|---|
Beta-1 Antagonism | Four times more potent | Standard |
Beta-2 Agonism | Seven times more potent | Standard |
Half-Life | 15-18 hours | Similar |
Effective Dose Range | 100 mg - 800 mg | N/A |
Common Side Effects | Dizziness, headache | Similar |
Orthostatic Hypotension Risk | Low | Moderate |
属性
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
Record name | (+)-Labetalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilevalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Dilevalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILEVALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。